molecular formula C11H12N2O B12907238 N,N-Dimethyl-1H-indole-1-carboxamide CAS No. 70957-05-0

N,N-Dimethyl-1H-indole-1-carboxamide

Cat. No.: B12907238
CAS No.: 70957-05-0
M. Wt: 188.23 g/mol
InChI Key: LTAVBBVDPOXAGX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indole-1-carboxamide: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a key structural motif in many biologically active compounds, making it a significant area of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-indole-1-carboxamide typically involves the reaction of indole with dimethylamine and a carboxylating agent. One common method is the reaction of indole with dimethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-1H-indole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 1-position of the indole ring can enhance its ability to interact with biological targets and may result in distinct pharmacological properties compared to other indole derivatives .

Properties

CAS No.

70957-05-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C11H12N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-8H,1-2H3

InChI Key

LTAVBBVDPOXAGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CC2=CC=CC=C21

Origin of Product

United States

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